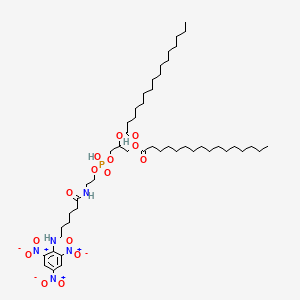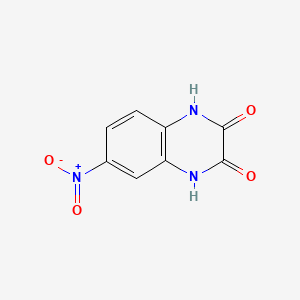
1,4-Dihydro-6-nitroquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "1,4-Dihydro-6-nitroquinoxaline-2,3-dione" and its derivatives involves various chemical reactions, including acetoxylation using fuming nitric acid in acetic acid and electrochemical synthesis methods. For example, a study by Zhou et al. (1995) describes the acetoxylation reaction to produce derivatives with moderate yields, proposing a mechanism involving ipso attack of nitronium ion as the first step. Additionally, Dowlati et al. (2012) reported the electrochemical synthesis of a related compound via the electrooxidation of catechol, highlighting the method's efficiency and high product purity (Zhou et al., 1995); (Dowlati et al., 2012).
Molecular Structure Analysis
The molecular structure of "1,4-Dihydro-6-nitroquinoxaline-2,3-dione" has been characterized through various techniques, including X-ray crystallography. These studies reveal its planar structure and the presence of intermolecular hydrogen bonds that contribute to its stability and reactivity. Wang et al. (2011) discussed the compound's three-dimensional network formation via N—H⋯O and O—H⋯O hydrogen bonds (Wang et al., 2011).
Chemical Reactions and Properties
"1,4-Dihydro-6-nitroquinoxaline-2,3-dione" undergoes various chemical reactions, demonstrating its versatile reactivity. For instance, it acts as a chemosensor for biologically important anions, exhibiting significant changes in fluorescent emission intensity upon interaction with certain anions. This reactivity is indicative of its potential applications in chemical sensing and molecular recognition (Shao et al., 2009).
Applications De Recherche Scientifique
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Here are some fields where quinoxaline derivatives are used:
- Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
- Anti-Microbial Activity : These compounds have also been explored for their anti-microbial properties .
- Anti-Convulsant Activity : Some quinoxaline derivatives have shown anti-convulsant activity .
- Anti-Tuberculosis Activity : There’s research indicating that quinoxaline derivatives could be effective against tuberculosis .
- Anti-Malarial Activity : Quinoxaline derivatives have been synthesized and tested for antimalarial activity .
- Anti-Leishmanial Activity : These compounds have also been studied for their potential anti-leishmanial activities .
- Anti-HIV Activity : Quinoxaline derivatives have been studied for their potential anti-HIV activities .
- Anti-Inflammatory Activity : These compounds have shown anti-inflammatory properties .
- Anti-Oxidant Activity : Quinoxaline derivatives have been explored for their antioxidant properties .
- Anti-Alzheimer’s Activity : Some quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
- Anti-Diabetic Activity : These compounds have been studied for their potential anti-diabetic activities .
- Anti-COVID Activity : Quinoxaline derivatives have been studied for their potential anti-COVID activities .
- Anti-Dengue Activity : Quinoxaline derivatives have been studied for their potential anti-dengue activities .
- Anti-Parkinson’s Activity : These compounds have shown potential in the treatment of Parkinson’s disease .
- 5HT3 Receptor Antagonist Activity : Some quinoxaline derivatives have shown 5HT3 receptor antagonist activity .
- Anti-Amoebiasis Activity : These compounds have been studied for their potential anti-amoebiasis activities .
- Anti-Glaucoma Activity : Quinoxaline derivatives have been explored for their anti-glaucoma properties .
- Antithrombotic Activity : Some quinoxaline derivatives have shown antithrombotic activity .
Safety And Hazards
Propriétés
IUPAC Name |
6-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLSFWVYNAKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
CAS RN |
2379-56-8 |
Source


|
| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

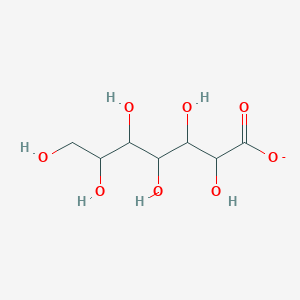
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
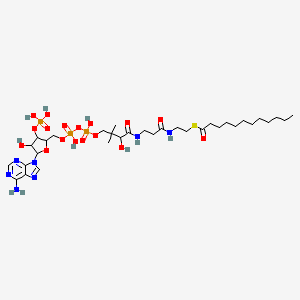
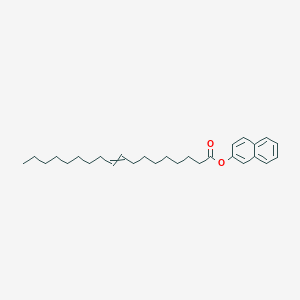
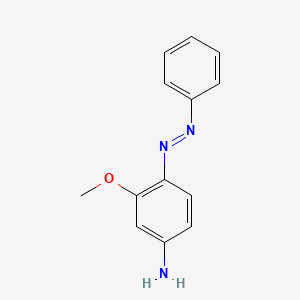
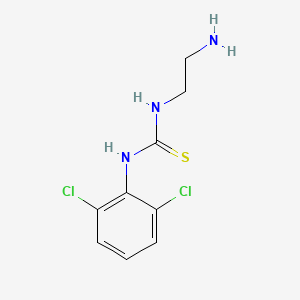
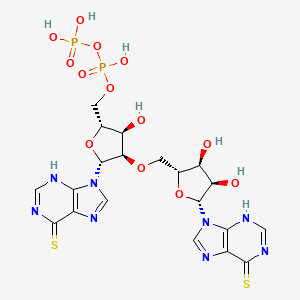
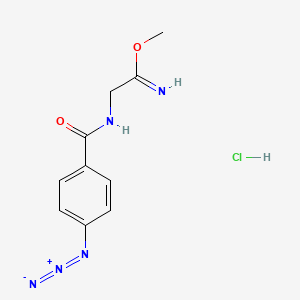
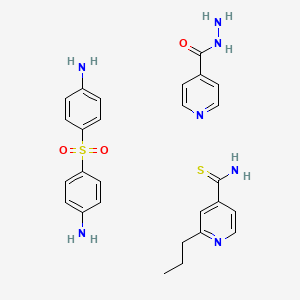
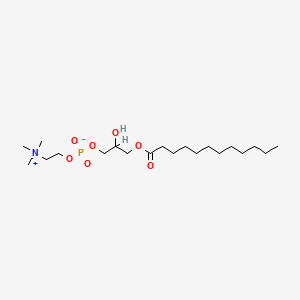
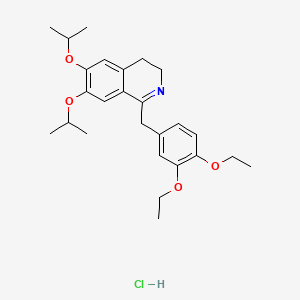
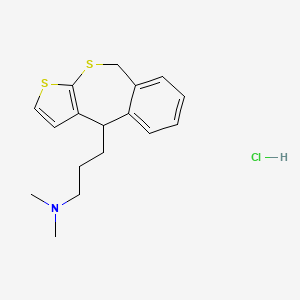
![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)
